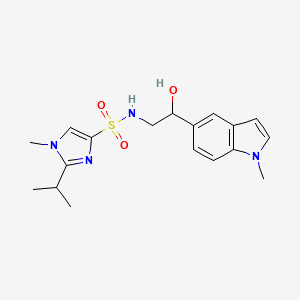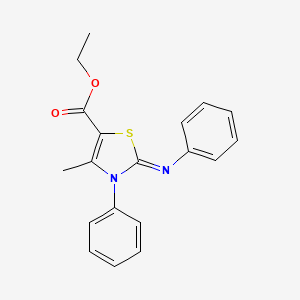![molecular formula C18H28N2O4 B2691936 N-[1-(dimethylamino)-3-methylbutan-2-yl]-3-(4-formyl-2-methoxyphenoxy)propanamide CAS No. 2094482-94-5](/img/structure/B2691936.png)
N-[1-(dimethylamino)-3-methylbutan-2-yl]-3-(4-formyl-2-methoxyphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(dimethylamino)-3-methylbutan-2-yl]-3-(4-formyl-2-methoxyphenoxy)propanamide is a fascinating compound with potential applications in various scientific fields. It has a unique molecular structure that allows it to interact with biological systems in interesting ways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(dimethylamino)-3-methylbutan-2-yl]-3-(4-formyl-2-methoxyphenoxy)propanamide typically involves a multi-step reaction process. The initial step might include the formation of the core structure by reacting appropriate starting materials under controlled conditions. The detailed synthesis could involve the use of specific reagents and catalysts to facilitate the reaction, such as aldehydes, ketones, and amides.
Industrial Production Methods
On an industrial scale, the production of this compound requires optimizing reaction conditions to maximize yield and purity. This could involve using large-scale reactors, continuous flow systems, and purification techniques like chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(dimethylamino)-3-methylbutan-2-yl]-3-(4-formyl-2-methoxyphenoxy)propanamide can undergo several types of chemical reactions:
Oxidation: : Transformation into more oxidized forms under certain conditions.
Reduction: : Conversion to reduced derivatives, which may require specific reducing agents.
Substitution: : Chemical substitutions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures, pressures, and solvent environments to achieve the desired transformation.
Major Products Formed
The products formed from these reactions can vary, including oxidized forms, reduced derivatives, or compounds where specific functional groups have been substituted.
Applications De Recherche Scientifique
N-[1-(dimethylamino)-3-methylbutan-2-yl]-3-(4-formyl-2-methoxyphenoxy)propanamide has diverse applications:
Chemistry: : As an intermediate in organic synthesis.
Biology: : Studying its interactions with proteins and enzymes.
Medicine: : Potential therapeutic agent, subject to further research.
Industry: : Utilized in the development of novel materials or as a chemical precursor.
Mécanisme D'action
This compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, potentially altering biological pathways. The exact molecular mechanisms can be complex and may involve binding to active sites or modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar compounds include other amides and analogs with variations in their functional groups or molecular structures. What sets N-[1-(dimethylamino)-3-methylbutan-2-yl]-3-(4-formyl-2-methoxyphenoxy)propanamide apart is its unique combination of functional groups that confer specific reactivity and biological activity.
How do you find it? Excited to delve more into the nuances of this intriguing compound?
Propriétés
IUPAC Name |
N-[1-(dimethylamino)-3-methylbutan-2-yl]-3-(4-formyl-2-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-13(2)15(11-20(3)4)19-18(22)8-9-24-16-7-6-14(12-21)10-17(16)23-5/h6-7,10,12-13,15H,8-9,11H2,1-5H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOVHXCGKKZLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN(C)C)NC(=O)CCOC1=C(C=C(C=C1)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 4-[(6-phenylpyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B2691854.png)
![Methyl (4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2691855.png)
![3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2691858.png)
![[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2691860.png)



![(6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2691866.png)
![1,3,6-trimethyl-5-(methylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691868.png)

![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B2691872.png)

![N-{[4-(4-fluorophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2691875.png)

